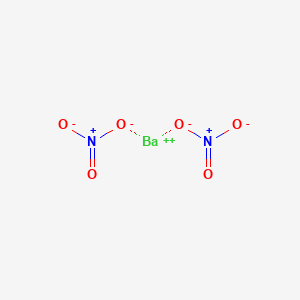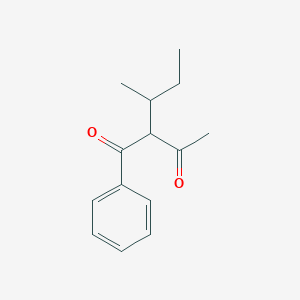
2-Sec-butyl-1-phenyl-1,3-butanedione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Sec-butyl-1-phenyl-1,3-butanedione, also known as diacetyl, is a chemical compound that is commonly used in the food industry as a flavoring agent. It is also used in various other industries, including the fragrance and chemical industries. Despite its widespread use, diacetyl has been linked to a number of health concerns, including respiratory issues and neurological damage.
Mecanismo De Acción
Diacetyl is known to act as a reactive electrophile, meaning that it can react with nucleophilic sites in biological molecules. This reactivity has been linked to a number of health concerns, particularly in relation to respiratory health. Diacetyl has been shown to cause damage to the epithelial cells that line the respiratory tract, leading to inflammation and other respiratory issues.
Efectos Bioquímicos Y Fisiológicos
Diacetyl exposure has been linked to a number of biochemical and physiological effects. Studies have shown that 2-Sec-butyl-1-phenyl-1,3-butanedione can cause oxidative stress, impair mitochondrial function, and disrupt cellular signaling pathways. These effects have been linked to a number of health concerns, including respiratory and neurological damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Diacetyl has a number of advantages and limitations for use in lab experiments. Its reactivity makes it useful for studying nucleophilic reactions and cellular signaling pathways. However, its potential health hazards make it difficult to work with, particularly in large quantities. Additionally, the use of 2-Sec-butyl-1-phenyl-1,3-butanedione in lab experiments may not accurately reflect the effects of 2-Sec-butyl-1-phenyl-1,3-butanedione exposure in real-world settings.
Direcciones Futuras
There are a number of future directions for research on 2-Sec-butyl-1-phenyl-1,3-butanedione. One area of focus is the development of new diagnostic tools for respiratory diseases, including the use of 2-Sec-butyl-1-phenyl-1,3-butanedione as a biomarker for lung injury. Additionally, researchers are exploring new methods for reducing 2-Sec-butyl-1-phenyl-1,3-butanedione exposure in the workplace and developing new treatments for respiratory and neurological damage caused by 2-Sec-butyl-1-phenyl-1,3-butanedione exposure.
Conclusion:
In conclusion, 2-Sec-butyl-1-phenyl-1,3-butanedione is a chemical compound that is widely used in the food, fragrance, and chemical industries. Despite its widespread use, 2-Sec-butyl-1-phenyl-1,3-butanedione has been linked to a number of health concerns, particularly in relation to respiratory and neurological health. Scientific research has been instrumental in identifying these health concerns and exploring potential solutions. As research continues, it is likely that new applications and uses for 2-Sec-butyl-1-phenyl-1,3-butanedione will emerge, along with new methods for reducing exposure and mitigating its potential health hazards.
Métodos De Síntesis
The synthesis of 2-Sec-butyl-1-phenyl-1,3-butanedione can be achieved through a number of methods, including the oxidation of 2-butanol and the reaction of acetone with acetylene. However, the most commonly used method involves the reaction of butanone with acetyl chloride in the presence of anhydrous aluminum chloride. This method yields 2-Sec-butyl-1-phenyl-1,3-butanedione as the main product, along with a number of other byproducts.
Aplicaciones Científicas De Investigación
Diacetyl has been the subject of numerous scientific studies, particularly in the field of toxicology. Researchers have investigated the potential health effects of 2-Sec-butyl-1-phenyl-1,3-butanedione exposure, particularly in relation to respiratory and neurological health. Studies have also explored the potential use of 2-Sec-butyl-1-phenyl-1,3-butanedione as a biomarker for lung injury and the development of new diagnostic tools for respiratory diseases.
Propiedades
Número CAS |
10225-40-8 |
|---|---|
Nombre del producto |
2-Sec-butyl-1-phenyl-1,3-butanedione |
Fórmula molecular |
C14H18O2 |
Peso molecular |
218.29 g/mol |
Nombre IUPAC |
2-butan-2-yl-1-phenylbutane-1,3-dione |
InChI |
InChI=1S/C14H18O2/c1-4-10(2)13(11(3)15)14(16)12-8-6-5-7-9-12/h5-10,13H,4H2,1-3H3 |
Clave InChI |
KYIVSKWOJCLODL-UHFFFAOYSA-N |
SMILES |
CCC(C)C(C(=O)C)C(=O)C1=CC=CC=C1 |
SMILES canónico |
CCC(C)C(C(=O)C)C(=O)C1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



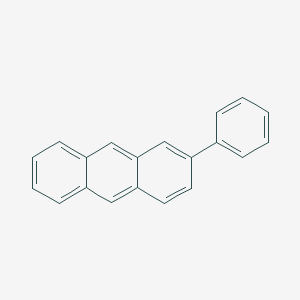
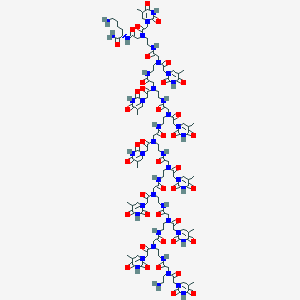
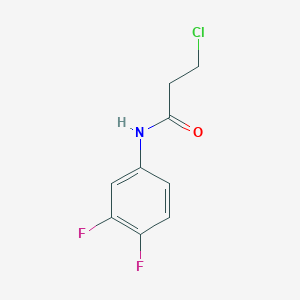
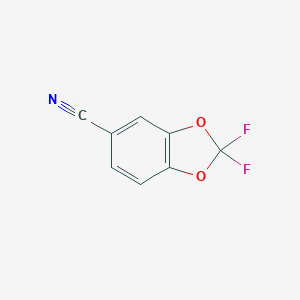
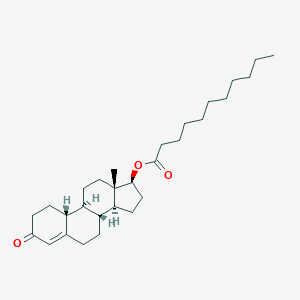
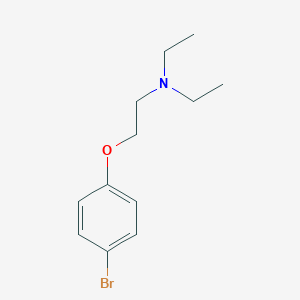
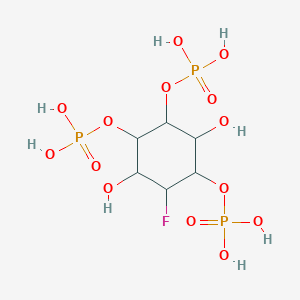
![4-Methyl-5-oxido-[1,3]dioxolo[4,5-c]pyridin-5-ium](/img/structure/B159595.png)
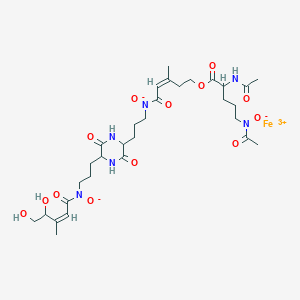
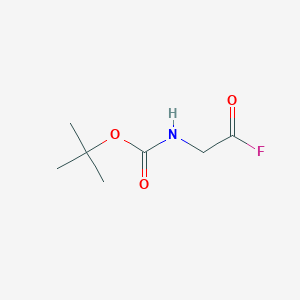
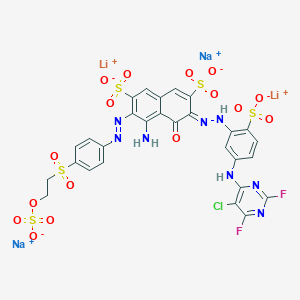
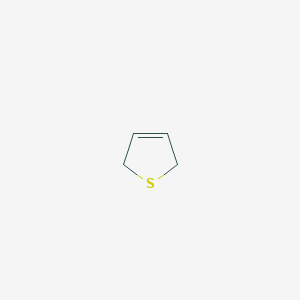
![Methyl 5H-[1,3]dioxolo[4,5-f]indole-6-carboxylate](/img/structure/B159603.png)
